(4,5-二氢-1H-咪唑-2-基硫代)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

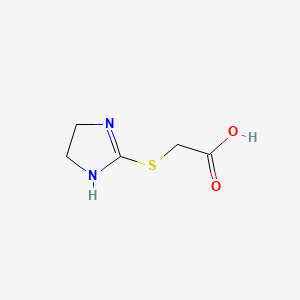

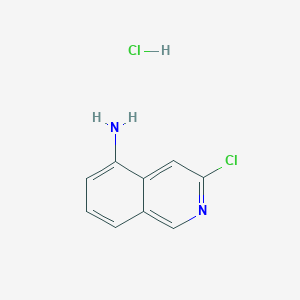

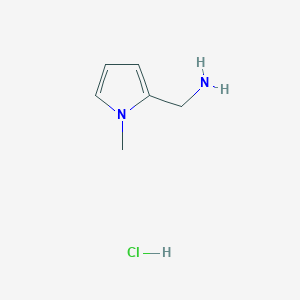

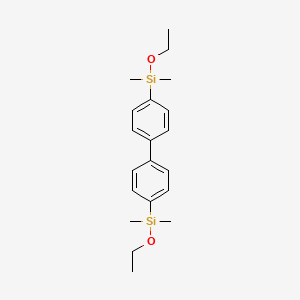

“(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid” is a compound with the molecular formula C5H8N2O2S and a molecular weight of 160.2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives has been reported in various studies . For instance, one study reported the unexpected synthesis of 4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)butyl hydrogen sulfite (DISBHS) from the reaction of imidazolidine-2-thione and 1,4-butane sultone in acetonitrile at reflux conditions .Molecular Structure Analysis

The molecular structure of “(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid” includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole derivatives have been used in various chemical reactions due to their broad range of chemical and biological properties . For example, DISBHS was used as an efficient catalyst for the synthesis of diverse pyrazolophthalazines from the one-pot three-component condensation reaction of phthalhydrazide, malononitrile, and aldehydes under mild conditions .Physical And Chemical Properties Analysis

“(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid” is a solid compound with a molecular weight of 160.2 . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the retrieved papers.科学研究应用

合成和抗炎活性

研究表明,(4,5-二氢-1H-咪唑-2-基硫代)乙酸的衍生物表现出抗炎活性。例如,由2-(5,6-二烷氧基-1H-苯并[d]咪唑-2-基硫代)乙酸合成的6,7-二烷氧基-2-芳基亚甲基-2,3-二氢苯并[4,5]咪唑并[2,1-b][1,3]噻唑-3-酮类表现出显著的抗炎特性 (Labanauskas 等,2000)。

新型合成和分子重排

进一步的研究包括1-取代9b-羟基-3,3a,5,9b-四氢-1H-咪唑[4,5-c]喹啉-2,4-二酮向新的吲哚和咪唑啉酮衍生物的分子重排,展示了(4,5-二氢-1H-咪唑-2-基硫代)乙酸衍生物在化学合成中的多功能性 (Klásek 等,2007)。

有机催化应用

该化合物也已用于有机催化。咪唑-1-基乙酸,一种衍生物,用作一种高效且可回收的绿色双功能有机催化剂,用于在无溶剂条件下合成1,8-二氧代八氢氧杂蒽,突出了其在绿色化学应用中的潜力 (Nazari 等,2014)。

衍生物的合成和表征

其他研究集中在各种咪唑衍生化合物的合成和表征,探索它们的结构、性质和在材料科学和药学中的潜在应用。例如,已经报道了由咪唑-4,5-二羧酸合成的咪唑-4,5-二酰肼,这些化合物通过各种光谱方法表征,突出了该化合物在创建新型化学实体中的用途 (江克,2002)。

属性

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c8-4(9)3-10-5-6-1-2-7-5/h1-3H2,(H,6,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQQZVRKFFMIKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)

![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)